molecular formula C16H24N2O2 B5812971 N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide CAS No. 93142-62-2

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide

Cat. No.: B5812971
CAS No.: 93142-62-2
M. Wt: 276.37 g/mol
InChI Key: KHGYZHABSNYWPU-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide is an organic compound belonging to the class of anilides This compound is characterized by the presence of a carboxamide group attached to a phenyl ring, which is further substituted with dimethyl-propionylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide typically involves the reaction of 2,2-dimethylpropionyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl-propionylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis-(2,2-dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide
  • 2-(2,2-Dimethyl-propionylamino)-N-methoxy-N-methyl-isonicotinamide

Uniqueness

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide stands out due to its unique substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)13(19)17-11-9-7-8-10-12(11)18-14(20)16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGYZHABSNYWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918662
Record name N,N'-(1,2-Phenylene)bis(2,2-dimethylpropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93142-62-2
Record name Propionamide, N,N'-phenylenebis(2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093142622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(1,2-Phenylene)bis(2,2-dimethylpropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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